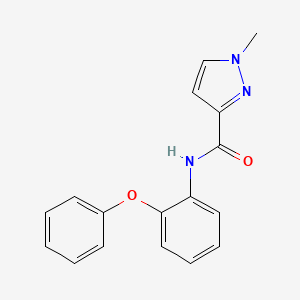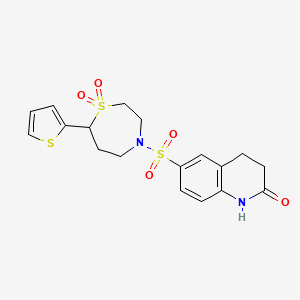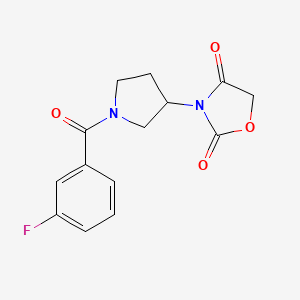
3-(1-(3-Fluorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(1-(3-Fluorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common structure in many biologically active compounds and is often used in drug discovery . The compound also contains an oxazolidine-2,4-dione group.
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The synthesis of oxazolidines can be achieved through various methods, including the reaction of aliphatic aldehydes with nonstabilized azomethine ylides .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and an oxazolidine-2,4-dione group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the functional groups present in the molecule, such as the pyrrolidine ring and the oxazolidine-2,4-dione group. The reactions could involve ring construction or functionalization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could influence its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
Researchers have developed various synthetic pathways to create derivatives of oxazolidine-2,4-dione compounds. These synthetic derivatives have been tested for their anticancer activities against various cancer cell lines, demonstrating the potential of these compounds in cancer research. For instance, a study on the synthesis and anticancer activity of N-substituted indole derivatives highlighted the potential of these compounds against MCF-7 human breast cancer cell lines, showing promising topoisomerase-I enzyme inhibition (Kumar & Sharma, 2022).
Antimicrobial Activities
The antimicrobial properties of oxazolidine-2,4-dione derivatives have been extensively investigated. These compounds exhibit a wide range of activities against various bacterial and fungal pathogens, indicating their potential use in developing new antimicrobial agents. A notable example includes the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, which displayed good to moderate antimicrobial activities (Bayrak et al., 2009).
Novel Bioactive Compounds
Research into novel fluoro-substituted benzo[b]pyran compounds with anti-lung cancer activity showcases the versatility of oxazolidine-2,4-dione derivatives in producing bioactive molecules. These studies reveal the compounds' efficacy at low concentrations compared to reference drugs, illustrating their potential in drug discovery and development (Hammam et al., 2005).
Photoactive Polyamides
The development of photoactive polyamides containing oxazolidine-2,4-dione units demonstrates the compound's application in material science, particularly in creating novel polymers with specific optical properties. These polyamides have been studied for their inherent viscosities and fluorimetric properties, contributing to advancements in the field of functional materials (Mallakpour & Rafiee, 2007).
Urease Inhibition
Oxazolidine-2,4-dione derivatives have also been evaluated for their urease inhibition properties, which is significant for developing treatments against diseases caused by urease-producing pathogens. Some derivatives have shown notable urease inhibitory activities, highlighting their therapeutic potential (Rauf et al., 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[1-(3-fluorobenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O4/c15-10-3-1-2-9(6-10)13(19)16-5-4-11(7-16)17-12(18)8-21-14(17)20/h1-3,6,11H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZGNBXXICBYBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

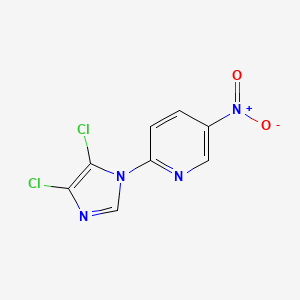

![4-[(2-Chlorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2652127.png)
![2-({4-[(2-Methyl-8-quinolinyl)oxy]anilino}methylene)malononitrile](/img/structure/B2652128.png)
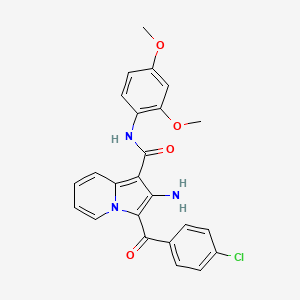
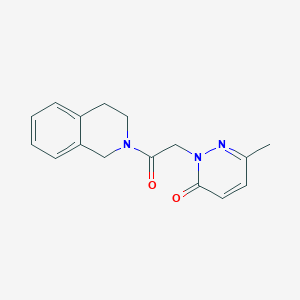
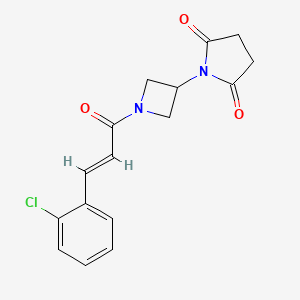
![1-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-(2-methoxyethyl)urea](/img/structure/B2652135.png)

![3-{4-[(4-chlorophenyl)methoxy]phenyl}-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2652139.png)
![[4-(trifluoromethyl)phenyl]methyl 4-(1H-indol-3-yl)butanoate](/img/structure/B2652142.png)
![2-(4-chlorophenoxy)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2652143.png)
